(5E)-5-(4-tert-butylbenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one
Description
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group. The presence of tert-butylphenyl and dimethoxyphenyl groups enhances its chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C24H27NO3S2 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H27NO3S2/c1-24(2,3)18-9-6-16(7-10-18)15-21-22(26)25(23(29)30-21)13-12-17-8-11-19(27-4)20(14-17)28-5/h6-11,14-15H,12-13H2,1-5H3/b21-15+ |
InChI Key |
OPGCJFPSEMZDJG-RCCKNPSSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-tert-butylphenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with 3-(3,4-dimethoxyphenyl)propanoic acid, followed by cyclization with thiourea under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-tert-butylphenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The presence of the thiazolidinone ring and the substituent groups plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidine ring structure but differ in their substituent groups.
Thiazolidinones: A broader class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of tert-butylphenyl and dimethoxyphenyl groups, which enhance its chemical reactivity and potential biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
